molecular formula C18H24N4O2S B2699990 2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrimidine CAS No. 866153-26-6

2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrimidine

Cat. No.: B2699990
CAS No.: 866153-26-6
M. Wt: 360.48
InChI Key: MEIUYTIQMHSAMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrimidine is a chemical compound with the molecular formula C18H24N4O2S and a molecular weight of 360.48 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a piperazine moiety, which is further substituted with a tert-butylbenzenesulfonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrimidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, leading to inhibition or modulation of their activity. The pathways involved in these interactions depend on the specific biological system being studied .

Comparison with Similar Compounds

2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-18(2,3)15-5-7-16(8-6-15)25(23,24)22-13-11-21(12-14-22)17-19-9-4-10-20-17/h4-10H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIUYTIQMHSAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.